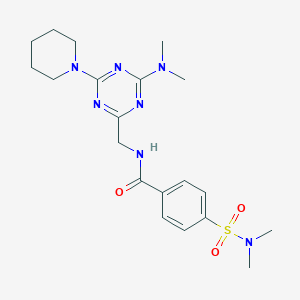

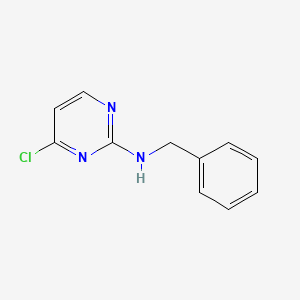

![molecular formula C14H26N2O3 B2600139 (3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid CAS No. 1909293-59-9](/img/structure/B2600139.png)

(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Schiff's Bases Derived from Amino Acids as Corrosion Inhibitors

Schiff's bases derived from lysine and aromatic aldehydes, including compounds structurally related to the query compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, with one showing up to 95.6% efficiency at a certain concentration. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherms, and their efficacy is supported by various analytical techniques (Gupta et al., 2016).

Enantiopure β-Amino-γ-hydroxy Acids Synthesis

Enantiopure β-amino-γ-hydroxy acids, related to the compound , have been prepared from L-aspartic and L-glutamic acids through stereodivergent synthesis. This research outlines the synthesis process, highlighting the potential application of these acids in developing pharmacologically active compounds and in studying biological systems (Andrés et al., 2003).

Anticonvulsant Activity and Sodium Channel Blocking

3-Aminopyrroles, synthesized from acetophenone and glycine derivatives, have been identified to exhibit significant anticonvulsant activity in various test models. This research provides insights into the structural features responsible for interacting with voltage-dependent sodium channels, offering a basis for developing new antiepileptic drugs (Unverferth et al., 1998).

Large-Scale Synthesis from L-Aspartic Acid

A large-scale synthesis of compounds structurally related to (3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid from L-aspartic acid has been reported. This synthesis demonstrates the feasibility of producing these compounds in significant quantities, which is crucial for their application in industrial processes and pharmaceutical manufacturing (Yoshida et al., 1996).

Heterocyclic Amines and Carcinogenesis

The formation of DNA adducts by heterocyclic amines, including those structurally related to the query compound, has implications for mutagenesis and carcinogenesis. This research underscores the importance of understanding the metabolic activation and DNA binding of such compounds to evaluate their potential risks and mechanisms of action in carcinogenesis (Schut & Snyderwine, 1999).

properties

IUPAC Name |

(3S)-5-methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t10-,11+,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKZNIRNWJFKKF-GRYCIOLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1C(=O)NC[C@@H](CC(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

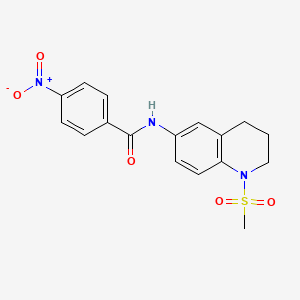

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)

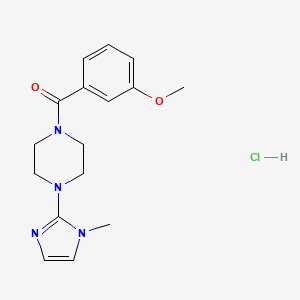

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

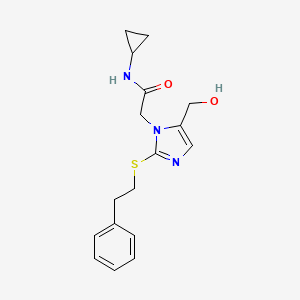

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![Benzo[d]thiazol-6-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2600077.png)